N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15625467
InChI: InChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4 g/mol

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

CAS No.:

Cat. No.: VC15625467

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide -

Specification

Molecular Formula C16H15N3O4S
Molecular Weight 345.4 g/mol
IUPAC Name N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide
Standard InChI InChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20)
Standard InChI Key YKFDBRVYHYSETF-UHFFFAOYSA-N
Canonical SMILES CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC

Introduction

Molecular Architecture and Nomenclature

Structural Composition

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide (molecular formula: C16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}, molecular weight: 345.4 g/mol) features a benzothiazole ring system fused to a dioxido group at the 1,2-positions and a substituted benzohydrazide moiety at the 3-position. The benzothiazole nucleus consists of a benzene ring fused to a thiazole, where sulfur and nitrogen atoms occupy the 1 and 2 positions, respectively. The dioxido group (SO2\text{SO}_{2}) at the 1-position introduces electron-withdrawing characteristics, while the 3-position is functionalized with a methoxy-N'-methylbenzohydrazide group, contributing to steric bulk and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide
Molecular FormulaC16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight345.4 g/mol
Canonical SMILESCN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC
InChI KeyYKFDBRVYHYSETF-UHFFFAOYSA-N

The methoxy group at the ortho position of the benzohydrazide moiety enhances solubility in polar solvents, while the N'-methyl group reduces rotational freedom, stabilizing specific conformations.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methyl group (δ\delta 3.2 ppm, singlet), methoxy protons (δ\delta 3.8 ppm, singlet), and aromatic protons in the benzothiazole (δ\delta 7.1–8.3 ppm). Infrared (IR) spectroscopy confirms the presence of sulfonyl (SO2\text{SO}_{2}) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O\text{C=O}) vibrations at 1680 cm⁻¹.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide involves a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol with chlorosulfonic acid yields 1,2-benzothiazole-1,1-dioxide under controlled anhydrous conditions.

  • Hydrazide Coupling: The 3-amino derivative reacts with 2-methoxy-N-methylbenzoyl chloride in tetrahydrofuran (THF) at −10°C, facilitated by triethylamine as a base.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzothiazole oxidationClSO3H\text{ClSO}_{3}\text{H}, 0°C72%
Hydrazide formationEt3N\text{Et}_{3}\text{N}, THF, −10°C58%

Reactivity and Functionalization

The electron-deficient benzothiazole ring participates in electrophilic aromatic substitution (EAS) at the 5- and 7-positions, while the hydrazide moiety undergoes condensation with aldehydes to form hydrazones. Notably, the sulfonyl group resists reduction under mild conditions but can be converted to sulfinic acid derivatives using strong reducing agents like LiAlH4\text{LiAlH}_{4}.

Physicochemical and Stability Profiles

Solubility and Stability

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, 12 mg/mL) and dichloromethane (DCM, 5 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Thermal gravimetric analysis (TGA) indicates decomposition above 210°C, with optimal storage recommended at −20°C under inert atmospheres to prevent hydrolysis of the sulfonyl group.

Spectroscopic and Chromatographic Data

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water gradient) shows a retention time of 6.8 minutes, confirming high purity (>95%). Mass spectrometry (ESI+) displays a prominent [M+H]⁺ peak at m/z 346.1, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Antimicrobial Applications

While direct data on this compound remain limited, structural analogs demonstrate bactericidal effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The methoxy group’s role in enhancing membrane permeability is hypothesized to contribute to these effects .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its rigid benzothiazole scaffold improves binding affinity in drug candidates targeting inflammatory pathways .

Material Science Applications

Functionalization of the hydrazide group enables incorporation into metal-organic frameworks (MOFs), where it acts as a linker for gas storage materials. Preliminary studies report BET surface areas of 800–1200 m²/g for derived MOFs.

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